molecular formula C10H12O4 B3176856 2-Hydroxy-3-(3-methoxyphenyl)propanoic acid CAS No. 1181574-73-1

2-Hydroxy-3-(3-methoxyphenyl)propanoic acid

Cat. No.: B3176856
CAS No.: 1181574-73-1
M. Wt: 196.2 g/mol
InChI Key: NYKBGDTVNFDPRC-UHFFFAOYSA-N
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Description

Contextualization within Phenylpropanoid Biochemistry and Chemical Space

2-Hydroxy-3-(3-methoxyphenyl)propanoic acid belongs to the broad class of organic compounds known as phenylpropanoids. wikipedia.org Phenylpropanoids are a diverse family of natural products synthesized by plants and microorganisms from the amino acids phenylalanine and tyrosine via the shikimic acid pathway. wikipedia.org The basic carbon skeleton of phenylpropanoids consists of a six-carbon aromatic phenyl group and a three-carbon propene tail. wikipedia.org

This particular compound is a derivative of phenylpropanoic acid, which is characterized by a benzene (B151609) ring attached to a propanoic acid moiety. The presence of hydroxyl and methoxy (B1213986) substituents on the phenyl ring is a common feature among phenylpropanoids and significantly influences their chemical and biological properties. The specific placement of the methoxy group at the meta-position (position 3) of the phenyl ring and the hydroxyl group at the alpha-position of the propanoic acid side chain defines the unique chemical space occupied by this compound.

The methoxy substituent is prevalent in many natural products and has been incorporated into various drug molecules to modulate ligand-target binding, physicochemical properties, and metabolic parameters. nih.gov The combination of hydroxyl and methoxy groups can result in unique biological effects that are more than the sum of the individual parts. nih.gov

Below is a data table summarizing the key chemical identifiers for this compound.

IdentifierValue
IUPAC Name This compound
CAS Number 1181574-73-1
Molecular Formula C₁₀H₁₂O₄
Molecular Weight 196.20 g/mol
InChI Key NYKBGDTVNFDPRC-UHFFFAOYSA-N

Significance of Academic Inquiry into this compound in Contemporary Chemical Biology

Academic research into this compound and its structural analogs is driven by their potential applications as versatile building blocks in organic synthesis and their potential biological activities. While extensive research on this specific isomer is still emerging, the broader class of hydroxylated and methoxylated phenylpropanoic acids is of significant interest in chemical biology.

These compounds are explored for their potential antioxidant and anti-inflammatory properties. The core structure of this compound makes it a valuable scaffold for the synthesis of more complex molecules. For instance, a structurally related compound, S-2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid, serves as a key intermediate in the preparation of Ambrisentan, a pharmaceutical used for the treatment of pulmonary artery hypertension. google.com This highlights the potential of this class of compounds in medicinal chemistry and drug discovery.

Furthermore, derivatives of this compound are utilized in various research contexts. For example, (2R,3R)-3-Amino-2-hydroxy-3-(2-methoxyphenyl)propionic acid, a related molecule, is employed as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders and in biochemical studies of amino acid metabolism. chemimpex.com The structural similarity of these compounds to neurotransmitters makes them valuable for developing neuroprotective agents. chemimpex.com

The following table presents some detailed research findings related to the synthesis and characterization of this compound.

Research FindingDetails
Synthesis Can be synthesized through a Grignard reaction between 3-bromoanisole and pyruvic acid. Another common method is the catalytic reduction of its corresponding unsaturated acid using a palladium on charcoal catalyst and hydrogen gas.
Physical Properties Yields colorless crystals with a melting point of 104–106°C.
Spectroscopic Data IR (Infrared) Spectroscopy: Shows broad O-H and C=O stretches at 3375 cm⁻¹ and 1713 cm⁻¹, respectively. ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: Exhibits a singlet at δ 1.82 ppm (C(2)CH₃), δ 3.82 ppm (OCH₃), and aromatic protons at δ 6.85–6.87 ppm.
Potential Biological Activity Studied for its potential antioxidant and anti-inflammatory properties. Research is ongoing to explore its potential therapeutic applications in conditions related to oxidative stress.
Applications in Synthesis Used as a building block for the synthesis of more complex organic molecules and in the production of various chemical intermediates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-3-(3-methoxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-14-8-4-2-3-7(5-8)6-9(11)10(12)13/h2-5,9,11H,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYKBGDTVNFDPRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Stereochemical Control for 2 Hydroxy 3 3 Methoxyphenyl Propanoic Acid

Regioselective and Stereoselective Synthesis Methodologies for 2-Hydroxy-3-(3-methoxyphenyl)propanoic Acid Scaffolds

The construction of the this compound scaffold with defined stereochemistry necessitates sophisticated synthetic approaches that can effectively control the formation of the chiral center.

Enantioselective Approaches to this compound Synthesis

Direct asymmetric synthesis of this compound can be approached through several key methodologies, primarily focusing on the stereocontrolled reduction of a prochiral precursor or the use of chiral auxiliaries to direct bond formation.

One of the most effective methods for generating chiral α-hydroxy esters is the asymmetric hydrogenation of α-keto esters . This approach would involve the synthesis of ethyl or methyl 3-(3-methoxyphenyl)pyruvate, which can then be subjected to hydrogenation using a chiral catalyst. Ruthenium-based catalysts, often in complex with chiral ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), have proven highly effective for this type of transformation, yielding high enantiomeric excess. The general reaction is depicted below:

Figure 1: Asymmetric Hydrogenation of an α-Keto Ester Precursor

Another prominent strategy is the use of chiral auxiliaries . These are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. For the synthesis of this compound, a chiral auxiliary, such as an Evans oxazolidinone, could be acylated with a suitable derivative of 3-(3-methoxyphenyl)acetic acid. Subsequent diastereoselective hydroxylation of the enolate, followed by cleavage of the auxiliary, would yield the desired enantiomer of the target acid.

Figure 2: Chiral Auxiliary Approach for Asymmetric Hydroxylation

Classical resolution of a racemic mixture of this compound represents a more traditional but still viable approach. This method involves reacting the racemic acid with a chiral resolving agent, such as a chiral amine like (S)-1-(4-nitrophenyl)ethylamine, to form a pair of diastereomeric salts. These salts, having different physical properties, can then be separated by fractional crystallization. Subsequent acidification of the separated diastereomeric salts liberates the individual enantiomers of the acid. While effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer from the racemic mixture. A similar approach has been detailed for the resolution of S-2-hydroxy-3-methoxy-3,3-diphenylpropionic acid, a key intermediate for the pharmaceutical agent Ambrisentan. google.com

The following table summarizes these enantioselective approaches:

MethodologyKey Reagents/StepsAdvantagesConsiderations
Asymmetric Hydrogenationα-keto ester precursor, chiral metal catalyst (e.g., Ru-BINAP), H₂High enantioselectivity, catalytic nature of the chiral source.Requires synthesis of the α-keto ester precursor; catalyst sensitivity.
Chiral AuxiliaryEvans oxazolidinone, acylation, diastereoselective hydroxylation, auxiliary cleavage.High diastereoselectivity, predictable stereochemical outcome.Stoichiometric use of the chiral auxiliary, additional protection/deprotection steps.
Classical ResolutionRacemic acid, chiral resolving agent (e.g., chiral amine), fractional crystallization.Well-established and often straightforward to implement.Maximum 50% theoretical yield for the desired enantiomer, requires suitable resolving agent.

Derivatization Strategies for Functional Group Manipulation and Advanced Precursors

The functional groups of this compound—the carboxylic acid and the secondary alcohol—offer multiple handles for derivatization. These modifications are crucial for creating advanced precursors for the synthesis of more complex molecules or for protecting these functional groups during subsequent synthetic steps.

Esterification of the carboxylic acid is a common derivatization strategy. This can be achieved through Fischer esterification with an alcohol under acidic catalysis or by reaction with an alkyl halide in the presence of a base. The resulting ester can serve as a protecting group or modify the compound's solubility and reactivity. For example, conversion to a methyl or ethyl ester is a standard procedure before further reactions.

O-alkylation or O-acylation of the secondary hydroxyl group is another important transformation. Protection of this hydroxyl group, for instance as a benzyl (B1604629) ether or a silyl (B83357) ether (e.g., TBDMS), is often necessary to prevent its interference in reactions targeting other parts of the molecule. Alternatively, acylation to form an ester at this position can be used to introduce other functional moieties.

These derivatization strategies are summarized in the table below:

Functional GroupDerivatization StrategyCommon ReagentsPurpose
Carboxylic AcidEsterificationMethanol/H⁺, Ethyl iodide/K₂CO₃Protection, modification of solubility/reactivity.
Hydroxyl GroupO-Alkylation (Etherification)Benzyl bromide/NaH, TBDMSCl/ImidazoleProtection against oxidation or acidic/basic conditions.
Hydroxyl GroupO-Acylation (Esterification)Acetyl chloride/Pyridine, Acetic anhydride/DMAPProtection, introduction of a new functional group.

Potential Biosynthetic Pathways and Natural Precursors Relevant to this compound (Hypothetical and Analog-Based)

While this compound is not a widely reported natural product, a hypothetical biosynthetic pathway can be constructed based on well-established knowledge of the phenylpropanoid pathway in plants and microorganisms. nih.gov This pathway is responsible for the synthesis of a vast array of phenolic compounds from the aromatic amino acid L-phenylalanine.

The proposed pathway would likely initiate with L-phenylalanine. The key steps are outlined below:

Deamination: The pathway would begin with the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL) . google.com

Hydroxylation: The cinnamic acid would then undergo a series of hydroxylations. A cinnamate-4-hydroxylase (C4H) , a cytochrome P450 monooxygenase, would hydroxylate the para-position to yield p-coumaric acid. nih.gov Subsequent meta-hydroxylation at the 3-position would be catalyzed by a p-coumaroyl ester 3-hydroxylase (C3H) , another cytochrome P450 enzyme from the CYP98A family, to produce caffeic acid. nih.govnih.gov

O-Methylation: The meta-hydroxyl group of caffeic acid could then be methylated by a caffeic acid O-methyltransferase (COMT) using S-adenosyl methionine (SAM) as the methyl donor, resulting in ferulic acid.

Side-Chain Modification: The propanoic acid side chain would then need to be modified. This could occur through a β-oxidation-like pathway where the double bond of the propenoic acid side chain of a CoA-activated ferulic acid derivative is hydrated and then reduced. Alternatively, direct reduction of the double bond followed by hydroxylation at the α-carbon could occur.

The formation of the specific meta-methoxy substitution pattern of the target molecule could arise from an alternative sequence of these enzymatic reactions, where methylation precedes or follows hydroxylation at different positions on the phenyl ring. The regioselectivity of the hydroxylases and O-methyltransferases would be critical in determining the final substitution pattern.

The following table outlines the key hypothetical steps and the enzymes involved:

StepPrecursorProductEnzyme Class (Analogous)
1L-Phenylalaninetrans-Cinnamic acidPhenylalanine ammonia-lyase (PAL)
2trans-Cinnamic acidp-Coumaric acidCinnamate-4-hydroxylase (C4H)
3p-Coumaric acidCaffeic acidp-Coumaroyl ester 3-hydroxylase (C3H/CYP98A)
4Caffeic acidFerulic acidCaffeic acid O-methyltransferase (COMT)
5Ferulic acid derivativeThis compound derivativeHydratases, Reductases, Hydroxylases

Molecular Structure, Reactivity, and Conformational Analysis of 2 Hydroxy 3 3 Methoxyphenyl Propanoic Acid

Theoretical Investigations of Electronic Structure and Quantum Chemical Properties

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy levels of these frontier orbitals are fundamental in predicting a molecule's ability to donate or accept electrons, its chemical reactivity, and its electronic transition properties.

Mulliken Charges: This analysis distributes the total charge of a molecule among its constituent atoms, offering a view of the partial positive and negative charges on each atom and indicating potential sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the electrostatic potential on the surface of a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is invaluable for understanding intermolecular interactions and predicting reaction sites.

Currently, there are no specific published studies containing data tables or detailed findings on the HOMO-LUMO energy gap, Mulliken charge distribution, or MEP surfaces for 2-Hydroxy-3-(3-methoxyphenyl)propanoic acid.

Advanced Spectroscopic Methodologies for Detailed Structural Elucidation in Research

The detailed structural elucidation of a chemical compound relies heavily on a combination of advanced spectroscopic techniques. Each method provides unique information about the molecular structure. For this compound, a comprehensive spectroscopic analysis would typically include:

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is one of the most powerful tools for determining the carbon-hydrogen framework of an organic molecule. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR reveals the number of non-equivalent carbons and their electronic environments.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within a molecule, particularly those involving π-electrons in aromatic systems and other conjugated structures.

Despite the importance of these methods, a search of scientific databases did not yield any publicly available experimental or predicted ¹H NMR, ¹³C NMR, FT-IR, or UV-Vis spectra specifically for this compound. While databases may contain spectra for isomers or related compounds, this information is not directly applicable to the target molecule as per the strict focus of this article.

Computational Studies on Conformational Dynamics and Energy Landscape Profiling

Computational chemistry plays a crucial role in understanding the three-dimensional structure and flexibility of molecules. Conformational analysis investigates the different spatial arrangements of atoms (conformers) that can be achieved through rotation about single bonds. Energy landscape profiling maps the potential energy of these conformers, identifying the most stable (lowest energy) structures and the energy barriers for interconversion between them.

This type of analysis is vital for understanding how a molecule's shape influences its physical properties and biological activity. However, there are no specific computational studies in the available literature that detail the conformational dynamics or the energy landscape of this compound. Such research would provide valuable insights into its preferred three-dimensional structures and molecular flexibility.

Biochemical and Cellular Mechanistic Investigations of 2 Hydroxy 3 3 Methoxyphenyl Propanoic Acid

Enzyme Interaction Studies and Kinetic Analyses

There is currently no specific information available in the scientific literature regarding the direct interaction of 2-Hydroxy-3-(3-methoxyphenyl)propanoic acid with enzymes or any associated kinetic analyses. Research on its isomer, HMPA, has shown modulation of antioxidant enzymes such as superoxide (B77818) dismutase (Sod1) and NAD(P)H quinone dehydrogenase 1 (Nqo1), but these findings are not transferable. nih.govmdpi.com

Receptor Binding and Ligand-Target Interaction Profiling

No studies detailing the receptor binding profile or specific ligand-target interactions for this compound have been identified. In contrast, its isomer HMPA has been identified as an agonist for the G-protein-coupled receptor GPR41, a mechanism linked to its effects on hepatic lipid metabolism. researchgate.netnih.gov This specificity highlights why data cannot be extrapolated between the two compounds.

Metabolic Transformation Pathways of this compound (In vitro and Model Organism Studies)

The metabolic fate of this compound has not been characterized. Pharmacokinetic studies on HMPA in rat models show that it is rapidly absorbed and metabolized into sulfated and glucuronidated conjugates, which are then widely distributed to various organs. researchgate.netnih.gov The metabolic pathway for this compound remains to be investigated.

Cellular Pathway Modulation and Signal Transduction Cascades

Specific cellular pathways and signal transduction cascades modulated by this compound are not documented in published research. Studies on HMPA have demonstrated its ability to influence several signaling pathways, including:

IGF-1 Pathway: Potentially promoting muscle development. nih.govmdpi.com

AMPK Signaling: Improving mitochondrial biogenesis and exercise adaptation. nih.govmdpi.com

Hepatic Lipid Metabolism: Modulating pathways to improve conditions like hepatic steatosis. researchgate.netnih.gov These specific actions are linked to the structure of HMPA and cannot be assumed for its isomer.

Redox Biology and Antioxidant Mechanisms of this compound

While the chemical structure of this compound, containing a phenolic hydroxyl and a methoxy (B1213986) group, suggests it may possess antioxidant properties, specific studies to confirm and detail these mechanisms are lacking. The antioxidant activity of phenolic acids is known to be influenced by the number and position of hydroxyl and methoxy groups on the benzene (B151609) ring. nih.gov Research has confirmed that HMPA reduces oxidative stress by decreasing reactive oxygen metabolites and enhancing the body's antioxidant capacity. nih.govmdpi.com However, without direct experimental evidence, the specific antioxidant mechanisms of this compound remain uncharacterized.

Structure Activity Relationship Sar Studies of 2 Hydroxy 3 3 Methoxyphenyl Propanoic Acid and Its Analogs

Identification of Key Pharmacophores and Functional Groups influencing Molecular Interactions

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For 2-Hydroxy-3-(3-methoxyphenyl)propanoic acid and its analogs, the key pharmacophoric features are believed to be the carboxyl group, the α-hydroxyl group, and the methoxy-substituted phenyl ring.

The carboxylic acid group is a common feature in many biologically active compounds, including the well-known non-steroidal anti-inflammatory drugs (NSAIDs) of the arylpropionic acid class. This group is typically ionized at physiological pH, allowing it to form ionic bonds and hydrogen bonds with amino acid residues in the active sites of enzymes or receptors. The presence and acidity of the carboxylic acid group are often critical for the compound's activity.

The α-hydroxyl group , adjacent to the carboxylic acid, forms an α-hydroxy acid moiety. This functional group can participate in hydrogen bonding as both a donor and an acceptor, potentially forming crucial interactions with biological targets. The spatial arrangement of the hydroxyl and carboxyl groups can be a key determinant of binding affinity and specificity.

Table 1: Key Functional Groups and Their Potential Molecular Interactions

Functional GroupPotential Molecular InteractionsImportance in Biological Activity
Carboxylic Acid (-COOH)Ionic bonding, Hydrogen bonding (donor and acceptor)Often essential for binding to the active site of target proteins.
α-Hydroxyl (-OH)Hydrogen bonding (donor and acceptor)Contributes to binding affinity and specificity.
Phenyl RingHydrophobic interactions, π-π stackingProvides a scaffold for the molecule and anchors it in hydrophobic pockets of the target.
Methoxy (B1213986) Group (-OCH₃)Hydrogen bonding (acceptor), steric influenceModulates the electronic properties and conformation of the phenyl ring, affecting binding.

Positional Isomerism and Stereochemical Influence on Biological Activity

Positional Isomerism:

Stereochemical Influence:

This compound has a chiral center at the carbon atom bearing the hydroxyl group (C2). This means the compound can exist as two enantiomers, (R)-2-Hydroxy-3-(3-methoxyphenyl)propanoic acid and (S)-2-Hydroxy-3-(3-methoxyphenyl)propanoic acid. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles. This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.

For example, in the case of many α-substituted propionic acid NSAIDs, one enantiomer is often significantly more active than the other. A study on α-benzylphenylpropanoic acid derivatives, which are structurally related to the compound of interest, found a clear stereochemistry-activity relationship for their agonist activity on the PPARγ receptor. nih.gov This highlights the critical importance of stereochemistry in the biological activity of this class of compounds. Therefore, it is highly probable that the (R) and (S) enantiomers of this compound would display different biological activities. The precise nature and magnitude of this difference would need to be determined through experimental testing of the separated enantiomers.

Table 2: Hypothetical Comparison of Biological Activity of Isomers

CompoundIsomer TypePredicted Relative Biological ActivityRationale
(R)-2-Hydroxy-3-(3-methoxyphenyl)propanoic acidEnantiomerPotentially different from (S)-isomerBiological targets are chiral and can exhibit stereospecific binding.
(S)-2-Hydroxy-3-(3-methoxyphenyl)propanoic acidEnantiomerPotentially different from (R)-isomerBiological targets are chiral and can exhibit stereospecific binding.
2-Hydroxy-3-(2-methoxyphenyl)propanoic acidPositional IsomerPotentially different from meta- and para-isomersThe ortho-methoxy group can cause steric hindrance and participate in intramolecular interactions, altering the compound's conformation and binding properties.
2-Hydroxy-3-(4-methoxyphenyl)propanoic acidPositional IsomerPotentially different from ortho- and meta-isomersThe para-methoxy group has different electronic effects compared to the ortho and meta positions, which can influence target interaction.

Advanced Analytical Methodologies for the Quantitative and Qualitative Analysis of 2 Hydroxy 3 3 Methoxyphenyl Propanoic Acid in Research Matrices

Chromatographic Techniques for Separation and Purity Determination in Research Settings

Chromatographic methods are fundamental for the separation of 2-Hydroxy-3-(3-methoxyphenyl)propanoic acid from complex mixtures and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) are the principal techniques utilized.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. Reversed-phase (RP-HPLC) is the most common mode, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and acetonitrile (B52724) or methanol, often with acid modifiers like formic acid to ensure the analyte is in its protonated state for better retention and peak shape. nih.gov The separation is based on the compound's hydrophobicity.

Given that this compound possesses a chiral center at the C2 position, chiral chromatography is essential for separating its enantiomers. This can be achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times. rsc.org Common CSPs include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrins. rsc.org

Gas Chromatography (GC): For GC analysis, volatile and thermally stable compounds are required. Due to the presence of polar carboxyl and hydroxyl functional groups, this compound is non-volatile. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable analogue. actascientific.comjfda-online.com A common approach is silylation, where active hydrogens in the hydroxyl and carboxylic acid groups are replaced with a trimethylsilyl (B98337) (TMS) group. jfda-online.comnist.gov The resulting TMS-derivatized compound can then be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS). nist.govnist.gov

Capillary Electrophoresis (CE): CE offers an alternative separation technique with high efficiency and resolution. np-mrd.org For chiral separations, a chiral selector, such as a cyclodextrin (B1172386) derivative, is typically added to the background electrolyte (running buffer). hmdb.ca The enantiomers form transient diastereomeric complexes with the chiral selector, which have different electrophoretic mobilities, enabling their separation. hmdb.ca

Table 1: Illustrative Chromatographic Conditions for the Analysis of Propanoic Acid Derivatives This table presents examples of conditions used for compounds structurally similar to this compound, as specific methods for the target compound are not widely published.

TechniqueCompound TypeColumn/Stationary PhaseMobile Phase/BufferDetectionReference
RP-HPLCStereoisomers of a propanoic acid derivativeJ'sphere-ODS-H80 (150 mm × 4.6 mm, 4 μm)0.05% trifluoroacetic acid in water-acetonitrile (85:15, v/v)UV (228 nm) hmdb.ca
RP-HPLCN-pyrrolylcarboxylic acid derivativeC18 (150×4 mm i.d., 5 μm)Acetonitrile:Phosphate buffer, pH=3 (50:50% v/v)UV (225 nm) foodb.ca
Chiral HPLCAryloxyphenoxypropanoic acidTeicoplanin-based CSPIsocratic elution with an aqueous MeOH mobile phaseNot Specified ualberta.ca
GC-MS (after derivatization)3-(4-Hydroxy-3-methoxyphenyl)propionic acidSE-52 Capillary Column (25 m)Helium Carrier GasMass Spectrometry actascientific.comnist.gov
Chiral CEAryloxyphenoxypropanoic acidNot Applicable (selector in buffer)Background electrolyte with hydroxypropyl-β-cyclodextrinNot Specified ualberta.ca

Mass Spectrometry for Metabolite Identification and Quantification in Complex Biological Systems

Mass spectrometry (MS) is an indispensable tool for the analysis of metabolites in complex biological matrices due to its high sensitivity and specificity. It is typically coupled with a chromatographic separation technique (LC-MS or GC-MS). nih.gov

In a typical LC-MS workflow for metabolomics, the accurate mass of the parent ion of this compound is measured using a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap analyzer. ualberta.cascripps.edu This allows for the determination of its elemental formula with high confidence. For structural confirmation and to distinguish it from isomers, tandem mass spectrometry (MS/MS) is employed. nih.gov In MS/MS, the parent ion is isolated, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. ssrn.com The fragmentation pattern is characteristic of the molecule's structure and can be compared against spectral libraries or used for de novo structural elucidation. nih.gov

For GC-MS analysis, the TMS-derivatized compound is ionized, typically by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint. For instance, the EI mass spectrum of the related TMS-derivatized isomer, 3-(4-Hydroxy-3-methoxyphenyl)propionic acid, shows characteristic ions that can be used for its identification. nist.gov

Table 2: Key Mass Spectral Data for the TMS-Derivative of 3-(4-Hydroxy-3-methoxyphenyl)propionic acid (Isomer of Target Compound)

m/z (mass-to-charge ratio)Relative IntensityPotential Fragment Identity
73100%[Si(CH₃)₃]⁺
179~65%Fragment from the methoxy-trimethylsilyloxy-benzyl moiety
297~20%[M - CH₃]⁺ (Loss of a methyl group from a TMS moiety)
312~15%[M]⁺ (Molecular Ion)

Data adapted from the NIST Mass Spectrometry Data Center for the bis-TMS derivative of 3-(4-Hydroxy-3-methoxyphenyl)propionic acid. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation in Research

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. actascientific.com While MS provides information about mass and fragmentation, NMR provides detailed information about the carbon-hydrogen framework of the molecule.

For this compound, ¹H NMR and ¹³C NMR are the primary experiments.

¹H NMR: The proton NMR spectrum would reveal distinct signals for each unique proton in the molecule. The aromatic protons on the methoxyphenyl ring would appear in the aromatic region (~6.7-7.3 ppm). The single proton on the carbon bearing the hydroxyl group (-CH(OH)-) would likely appear as a triplet or doublet of doublets. The two protons of the adjacent methylene (B1212753) group (-CH₂-) would show complex splitting patterns due to coupling with the neighboring chiral center proton. The methoxy (B1213986) group (-OCH₃) would present as a sharp singlet around 3.8 ppm. The acidic proton of the carboxyl group and the proton of the hydroxyl group would appear as broad singlets that are exchangeable with D₂O. docbrown.info

¹³C NMR: The carbon NMR spectrum provides information on the number of unique carbon atoms. The carbonyl carbon of the carboxylic acid would be found far downfield (>170 ppm). The aromatic carbons would resonate in the ~110-160 ppm range, and the aliphatic carbons of the propanoic acid chain and the methoxy carbon would appear in the upfield region.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further be used to establish connectivity between protons and carbons, providing definitive structural confirmation.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2-Hydroxy-3-(4-methoxyphenyl)propanoic acid (a close isomer of the target compound)

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Carboxyl (-COOH)Not predicted178.6
Alpha-Carbon (-CH(OH)-)4.2672.2
Beta-Carbon (-CH₂-)2.9242.1
Aromatic C-H (ortho to -CH₂)7.14131.2
Aromatic C-H (ortho to -OCH₃)6.85114.8
Aromatic C (ipso, attached to -CH₂)Not applicable130.6
Aromatic C (ipso, attached to -OCH₃)Not applicable159.5
Methoxy (-OCH₃)3.7656.0

Data predicted for the 4-methoxy isomer, sourced from the Human Metabolome Database (HMDB). The shifts for the 3-methoxy isomer are expected to be similar, with variations primarily in the aromatic region's splitting patterns and chemical shifts. hmdb.ca

Integration of Hyphenated Techniques for Enhanced Analytical Depth in Research

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer unparalleled analytical power for complex research samples. asdlib.orgresearchgate.net The online combination provides separation and identification in a single, efficient analysis. actascientific.com

LC-MS/MS: This is arguably the most powerful and widely used hyphenated technique in metabolomics and pharmaceutical analysis. ijpsjournal.com The liquid chromatograph separates the components of a complex mixture, such as a biological extract. nih.gov As each component, including this compound, elutes from the column, it is ionized and enters the mass spectrometer. The MS provides an accurate mass measurement, while the subsequent MS/MS provides structural fragmentation data, leading to a high degree of confidence in metabolite identification and enabling sensitive quantification. nih.govssrn.com

GC-MS: As previously discussed, GC-MS is the gold standard for the analysis of volatile compounds. For non-volatile analytes like the target compound, GC-MS analysis is performed following a derivatization step. actascientific.com The gas chromatograph provides excellent separation of derivatized analytes, and the mass spectrometer provides characteristic fragmentation patterns that allow for positive identification and quantification, often by comparison to established spectral libraries like the NIST database. nist.gov

LC-NMR: While less common due to lower sensitivity compared to MS, LC-NMR is a formidable technique for the structural elucidation of unknown compounds in mixtures without the need for prior isolation. scripps.edunih.gov The LC separates the components, and fractions can be trapped in an NMR flow cell for spectroscopic analysis. This can be invaluable for definitively identifying novel metabolites or impurities in research samples. ijpsjournal.com

The integration of these techniques provides a multi-dimensional analytical approach. Chromatography reduces the complexity of the sample presented to the detector and separates isomers, while the spectroscopic detector provides the detailed structural information necessary for unambiguous identification and reliable quantification. asdlib.org

Computational Chemistry and Cheminformatics Applied to 2 Hydroxy 3 3 Methoxyphenyl Propanoic Acid Research

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as 2-Hydroxy-3-(3-methoxyphenyl)propanoic acid, and a biological target, typically a protein or enzyme. wikipedia.orgmdpi.com

Molecular Docking Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. mdpi.com This method involves placing the ligand into the binding site of the protein and calculating a "docking score," which estimates the binding affinity. For this compound, docking studies could be employed to screen a range of potential protein targets to identify those with the highest binding affinity, thereby hypothesizing its mechanism of action. The process helps in visualizing key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Molecular Dynamics (MD) Simulations Following docking, MD simulations are used to study the dynamic behavior of the ligand-protein complex over time. rsc.org While docking provides a static snapshot of the binding pose, MD simulations reveal the flexibility of both the ligand and the protein, providing a more realistic representation of the biological environment. semanticscholar.orgnih.gov The stability of the complex is assessed by analyzing trajectories over a set simulation time, often nanoseconds. rsc.orgresearchgate.netresearchgate.net

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): This metric measures the average deviation of a protein's backbone atoms or a ligand's atoms from their initial position over time. nih.govgithub.io A stable or plateauing RMSD curve suggests that the complex has reached equilibrium and remains stable throughout the simulation. nih.govgithub.io

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues of the protein to identify regions with high flexibility or movement. nih.govgithub.io Residues at the binding site that show low fluctuation upon ligand binding can indicate stable interaction points. researchgate.net

By applying these methods, researchers can predict whether this compound is likely to be a potent binder for a specific target and understand the stability and nature of the molecular interactions driving this binding.

Table 1: Overview of Molecular Simulation Techniques
TechniquePurposeKey Outputs
Molecular DockingPredicts the binding pose and affinity of a ligand to a protein target.Binding energy (scoring), interaction types (e.g., H-bonds), 3D visualization of the complex.
Molecular Dynamics (MD) SimulationAnalyzes the dynamic movement and stability of the ligand-protein complex over time.RMSD plots, RMSF plots, analysis of interaction stability (e.g., hydrogen bond lifetime). nih.govresearchgate.netgithub.io

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of this compound, QSAR can be used to predict the activity of newly designed analogs, thereby prioritizing which compounds to synthesize and test.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. These methods correlate the 3D properties of molecules with their biological activity. The process involves:

Building a Dataset: A series of structurally related compounds with known biological activities (e.g., IC50 values) is compiled.

Molecular Alignment: The compounds are aligned in 3D space based on a common scaffold.

Calculating Molecular Fields: For CoMFA, steric and electrostatic fields are calculated around each molecule. CoMSIA expands on this by including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.

Model Generation: Statistical methods, such as Partial Least Squares (PLS), are used to build a model that correlates the variations in these fields with the variations in biological activity.

The resulting 3D-QSAR model is often visualized using contour maps, which highlight regions where modifications to the chemical structure are likely to increase or decrease activity. For instance, a map might show that adding a bulky group in a specific region would be sterically favorable and enhance binding affinity.

The predictive power of a QSAR model is assessed through rigorous statistical validation. Key parameters include:

q² (or Q²): The cross-validated correlation coefficient, obtained through methods like leave-one-out (LOO), measures the internal predictive ability of the model. A q² value greater than 0.5 is generally considered indicative of a good model. nih.gov

r² (or R²): The non-cross-validated correlation coefficient, which indicates the goodness of fit of the model to the training data.

Predictive r² (r²_pred): This parameter measures the model's ability to predict the activity of an external test set of compounds not used in model generation. It is a crucial indicator of the model's external predictivity. nih.gov

Table 2: Key Statistical Parameters for QSAR Model Validation
ParameterDescriptionAcceptable Value
q² (Cross-validated r²)Measures the internal predictive power of the model. nih.gov> 0.5 nih.gov
r² (Non-cross-validated r²)Measures the fit of the model to the training set data.> 0.6
r²_pred (External validation r²)Measures the predictive power for an external test set. nih.gov> 0.6
Difference between r² and q²A large difference can indicate overfitting of the model.< 0.3 scielo.br

Density Functional Theory (DFT) for Reaction Mechanism and Electronic Property Predictions

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. irjweb.com It is a powerful tool for predicting a wide range of molecular properties, including geometric structures, vibrational frequencies, and electronic characteristics, providing insights that are complementary to experimental data. nih.gov For this compound, DFT calculations can elucidate its intrinsic chemical reactivity and stability.

Key electronic properties and concepts explored using DFT include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. mdpi.com The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. physchemres.org

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. irjweb.comsemanticscholar.org A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. nih.gov

Molecular Electrostatic Potential (MEP): The MEP is mapped onto the electron density surface of a molecule to visualize its charge distribution. mdpi.com It uses a color scale to identify electron-rich regions (typically red), which are susceptible to electrophilic attack, and electron-poor regions (typically blue), which are prone to nucleophilic attack. nih.gov This allows for the prediction of reactive sites for hydrogen bonding and other intermolecular interactions. mdpi.com

By calculating these descriptors, DFT can predict how this compound might behave in chemical reactions, how it interacts with other molecules, and which parts of its structure are most likely to be involved in biological interactions.

Table 3: Quantum Chemical Descriptors from DFT Calculations
DescriptorDefinitionSignificance
E_HOMOEnergy of the Highest Occupied Molecular Orbital.Indicates electron-donating ability. physchemres.org
E_LUMOEnergy of the Lowest Unoccupied Molecular Orbital.Indicates electron-accepting ability. physchemres.org
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMO.Predicts chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. nih.gov
Chemical Hardness (η)Resistance to change in electron distribution.A harder molecule (larger HOMO-LUMO gap) is less reactive. irjweb.com
Electronegativity (χ)The power to attract electrons.Indicates the net electron-attracting tendency.
Electrophilicity Index (ω)A measure of electrophilic character.A higher value indicates a better electrophile. irjweb.com

Cheminformatics Approaches for Chemical Space Exploration and Library Design

Cheminformatics combines computer and information science to address problems in chemistry. A key application is the exploration of "chemical space"—the vast theoretical collection of all possible molecules—to identify novel compounds with desired properties. pharmafeatures.comacs.org Starting with a lead compound like this compound, cheminformatics methods can be used to design and analyze virtual compound libraries to find analogs with improved activity or other properties.

Key cheminformatics strategies include:

Chemical Space Exploration: This involves navigating the immense landscape of possible molecules to find promising areas. pharmafeatures.combiosolveit.de Techniques like dimensionality reduction (e.g., Principal Component Analysis) help visualize the distribution of compounds and identify clusters of molecules with similar properties. pharmafeatures.com

Library Design: Based on a starting molecule, virtual combinatorial libraries can be generated. mdpi.com This is done by defining a core scaffold (e.g., the phenylpropanoic acid core) and systematically decorating it with various chemical substituents (R-groups). This allows for the rapid, in silico creation of thousands or millions of related compounds.

Virtual Screening: These newly designed libraries are then filtered using computational methods to prioritize a smaller, manageable set of compounds for synthesis. wikipedia.orgmdpi.com Virtual screening can be ligand-based or structure-based.

Ligand-Based Virtual Screening (LBVS): This approach uses the known active compound as a template. Methods include searching for molecules with high 2D or 3D similarity or those that match a pharmacophore model derived from the lead compound. wikipedia.orgcriver.com

Structure-Based Virtual Screening (SBVS): If the 3D structure of the biological target is known, high-throughput docking can be used to screen the virtual library, identifying compounds predicted to have the highest binding affinity. mdpi.comcriver.com

Through these integrated approaches, cheminformatics enables a rational and efficient design cycle, guiding medicinal chemistry efforts toward the most promising analogs of this compound for further development.

Future Research Directions and Translational Perspectives for 2 Hydroxy 3 3 Methoxyphenyl Propanoic Acid

Elucidating Novel Biological Functions and Undiscovered Biochemical Pathways

Future investigations should prioritize uncovering the unique biological activities of 2-Hydroxy-3-(3-methoxyphenyl)propanoic acid. Research on its structural isomers, such as 3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA), a metabolite produced by gut microbiota, has revealed significant effects on metabolic health, including improving hepatic lipid metabolism and enhancing muscle function. nih.govmdpi.comnih.gov Therefore, a key research avenue would be to determine if this compound is also a microbial metabolite and to explore its potential role in host-microbiome interactions.

Further studies could investigate its antioxidant properties, as related phenolic compounds are known for mitigating oxidative stress. mdpi.comnih.gov Exploring its impact on cellular signaling pathways, receptor binding, and potential anti-inflammatory or neuroprotective effects are other critical areas. chemimpex.com Uncovering these functions will be the first step in delineating its biochemical pathways and identifying potential therapeutic targets.

Table 1: Potential Biological Functions for Future Investigation

Research AreaRationale Based on Related CompoundsPotential Impact
Metabolic Regulation HMPA, a structural isomer, improves hepatic lipid metabolism and insulin (B600854) sensitivity. nih.govDevelopment of new therapies for metabolic disorders like obesity and hepatic steatosis.
Gut Microbiome Interaction HMPA is a known gut microbial metabolite of dietary polyphenols like ferulic acid. nih.govnih.govUnderstanding the role of diet and microbiota in producing bioactive compounds.
Muscle Health & Performance HMPA has been shown to enhance grip strength and inhibit protein catabolism after exercise. mdpi.comPotential use as a dietary supplement for muscle health and athletic performance.
Antioxidant Activity HMPA and other phenolic acids exhibit significant antioxidant capabilities, reducing oxidative stress. mdpi.comApplications in preventing or treating conditions associated with oxidative damage.
Neurological Functions Related amino acid derivatives are used in research for neurological disorder treatments. chemimpex.comDiscovery of novel agents for neurodegenerative diseases.

Development of Highly Efficient and Sustainable Synthetic Strategies

The advancement of research into this compound is contingent upon the availability of the pure compound. Therefore, developing efficient and sustainable synthetic methodologies is a critical future direction. Current synthetic methods for similar compounds, such as derivatives of ferulic acid or diphenylpropanoic acid, can be lengthy or low-yielding. google.comresearchgate.net

Future synthetic strategies should focus on:

Green Chemistry Principles: Utilizing environmentally benign solvents, reducing the number of synthetic steps, and employing catalytic methods to minimize waste.

Stereoselective Synthesis: As the compound possesses a chiral center, developing methods for enantioselective synthesis is paramount for studying the specific biological activities of each stereoisomer (see section 9.4).

Integration of Multi-Omics Approaches in Mechanistic Research

To gain a comprehensive understanding of the biological impact of this compound, an integrated multi-omics approach is essential. This strategy moves beyond single-endpoint assays to provide a holistic view of the compound's mechanism of action. Studies on the related metabolite HMPA have already highlighted its influence on the gut microbial community and host metabolism, indicating the value of such approaches. nih.gov

Future research should integrate the following:

Metabolomics: To identify the compound and its downstream metabolites in biological fluids and tissues, confirming its bioavailability and metabolic fate.

Transcriptomics: To analyze changes in gene expression in response to the compound, revealing the genetic pathways it modulates.

Proteomics: To study alterations in protein expression and post-translational modifications, linking genetic changes to functional outcomes.

Microbiomics: To investigate the compound's effects on the composition and function of the gut microbiota, and vice-versa.

By combining these datasets, researchers can construct detailed models of the compound's interaction with biological systems, leading to more precise hypotheses about its function and therapeutic potential.

Advanced Exploration of Stereoisomer-Specific Activities and Enantiopure Synthesis

This compound contains a chiral carbon at the C-2 position, meaning it exists as two distinct stereoisomers (enantiomers): (R)- and (S)- forms. It is a well-established principle in pharmacology that different enantiomers of a chiral molecule can have vastly different biological activities, potencies, and toxicities.

The importance of stereochemistry is evident in related compounds; for example, the S-enantiomer of 2-hydroxy-3-methoxy-3,3-diphenylpropionic acid is a key intermediate in the synthesis of the pharmaceutical drug Ambrisentan. google.com This underscores the necessity of evaluating the enantiomers of this compound separately.

Future research must therefore focus on:

Enantiopure Synthesis: Developing robust and scalable synthetic routes to produce the (R)- and (S)-enantiomers with high chiral purity.

Stereoisomer-Specific Bioactivity: Systematically screening each pure enantiomer to determine if one is more active or responsible for specific biological effects. This includes evaluating differences in efficacy, receptor binding affinity, and metabolic stability.

This line of inquiry is critical for translational purposes, as it ensures that any potential therapeutic agent is developed using the most potent and safest stereoisomer.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.